(R)-2-Allylpyrrolidine-2-carboxylic acid hydrobromide
CAS No.:
Cat. No.: VC17554941
Molecular Formula: C8H14BrNO2
Molecular Weight: 236.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14BrNO2 |
|---|---|
| Molecular Weight | 236.11 g/mol |
| IUPAC Name | (2R)-2-prop-2-enylpyrrolidine-2-carboxylic acid;hydrobromide |
| Standard InChI | InChI=1S/C8H13NO2.BrH/c1-2-4-8(7(10)11)5-3-6-9-8;/h2,9H,1,3-6H2,(H,10,11);1H/t8-;/m0./s1 |
| Standard InChI Key | VVGGDAMZQQWNKI-QRPNPIFTSA-N |
| Isomeric SMILES | C=CC[C@]1(CCCN1)C(=O)O.Br |
| Canonical SMILES | C=CCC1(CCCN1)C(=O)O.Br |
Introduction
Synthesis and Production
Synthetic Routes
The synthesis of (R)-2-Allylpyrrolidine-2-carboxylic acid hydrobromide typically begins with enantiomerically pure precursors such as (R)-proline or its protected derivatives. A common pathway involves the following steps:
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Allylation of Pyrrolidine: The nitrogen atom of pyrrolidine undergoes nucleophilic substitution with allyl bromide in the presence of a base such as potassium carbonate. This step introduces the allyl group while preserving the chiral integrity of the starting material.
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Carboxylation: The intermediate is subjected to carboxylation using carbon dioxide or a carboxylating agent under high-pressure conditions to introduce the carboxylic acid group at the 2-position.
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Salt Formation: The free base is treated with hydrobromic acid (HBr) to form the hydrobromide salt, enhancing solubility and crystallinity.
Optimization Strategies:
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Catalysis: Palladium-based catalysts improve regioselectivity during allylation.
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Temperature Control: Reactions are conducted at 0–10°C to minimize racemization.
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Purification: Column chromatography (e.g., silica gel with methanol/chloroform) or recrystallization (using diisopropyl ether) ensures high enantiomeric excess (>99%).
Table 1: Representative Synthesis Protocol
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | (R)-Proline + Allyl bromide, K₂CO₃, THF, reflux | Allylation | 85% |
| 2 | CO₂, 50 atm, 40°C | Carboxylation | 78% |
| 3 | HBr gas, ethanol | Salt formation | 92% |
Structural and Stereochemical Analysis
Molecular Configuration
The compound’s molecular formula is C₈H₁₄NO₂·HBr, with a molecular weight of 256.11 g/mol. Key structural features include:
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A five-membered pyrrolidine ring with (R)-configuration at the 2-position.
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An allyl group (-CH₂CHCH₂) attached to the nitrogen atom.
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A carboxylic acid group at the 2-position, protonated as a hydrobromide salt.
Stereochemical Confirmation:
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X-ray Crystallography: Single-crystal analysis confirms the (R)-configuration (Flack parameter = 0.02).
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NMR Spectroscopy: NMR shows distinct coupling patterns (e.g., for allylic protons), while NMR confirms carboxylate carbon at δ 174 ppm.
Table 2: Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| NMR (400 MHz, D₂O) | δ 5.85 (m, 1H, CH₂CHCH₂), δ 3.45 (t, 1H, NCH₂) | Allyl and pyrrolidine protons |
| NMR | δ 174.2 (COOH), δ 134.5 (CH₂CHCH₂) | Carboxylic acid and allyl carbons |
| IR (KBr) | 1705 cm⁻¹ (C=O), 2500–3000 cm⁻¹ (HBr stretch) | Functional group identification |
Chemical Reactivity and Mechanisms
Functional Group Transformations
The compound participates in diverse reactions due to its allyl, amine, and carboxylic acid groups:
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Oxidation: Treatment with KMnO₄ oxidizes the allyl group to a carboxylic acid, yielding a dicarboxylic acid derivative.
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Reduction: LiAlH₄ reduces the carboxylic acid to a primary alcohol, forming (R)-2-Allylpyrrolidine-2-methanol hydrobromide.
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Substitution: The bromide ion in the hydrobromide salt can be replaced by nucleophiles (e.g., iodide) via metathesis reactions.
Mechanistic Insights:
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The allyl group’s π-electrons facilitate electrophilic additions, while the pyrrolidine ring’s rigidity influences steric outcomes in substitution reactions.
| Target | Activity | Potency |
|---|---|---|
| GABAₐ | Partial agonist | EC₅₀ = 12 μM |
| α4β2 nAChR | Competitive antagonist | |
| MAO-B | Weak inhibitor | IC₅₀ = 450 μM |
Industrial and Research Applications
Medicinal Chemistry
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Drug Candidates: Serves as a scaffold for anticonvulsants and cognitive enhancers.
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Peptidomimetics: Incorporation into peptide backbones enhances metabolic stability.
Asymmetric Synthesis
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Chiral Auxiliary: Directs stereoselectivity in aldol and Mannich reactions.
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